5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
CAS No.: 878414-63-2
Cat. No.: VC2350245
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
* For research use only. Not for human or veterinary use.
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde - 878414-63-2](/images/structure/VC2350245.png)
Specification
CAS No. | 878414-63-2 |
---|---|
Molecular Formula | C9H9N3O |
Molecular Weight | 175.19 g/mol |
IUPAC Name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
Standard InChI | InChI=1S/C9H9N3O/c1-6-3-7(2)12-9(11-6)8(5-13)4-10-12/h3-5H,1-2H3 |
Standard InChI Key | MYZRYTYZNHXGQA-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC2=C(C=NN12)C=O)C |
Canonical SMILES | CC1=CC(=NC2=C(C=NN12)C=O)C |
Introduction
Chemical Structure and Properties
Molecular Structure
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde has the molecular formula C10H10N3O and a molecular weight of 187.21 g/mol. The compound features a planar fused bicyclic system with the pyrazole and pyrimidine rings sharing a nitrogen atom. The methyl substituents are positioned at the 5 and 7 positions of the pyrimidine ring, while the aldehyde group is attached to the 3-position of the pyrazole ring.
Table 2.1: Structural Characteristics of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Property | Description |
---|---|
Molecular Formula | C10H10N3O |
Molecular Weight | 187.21 g/mol |
Core Structure | Fused pyrazolo[1,5-a]pyrimidine |
Substituents | Methyl groups at positions 5 and 7; aldehyde at position 3 |
Ring System | 10π-electron bicyclic aromatic system |
Planarity | Predominantly planar conformation |
Physical Properties
Based on the properties of related pyrazolo[1,5-a]pyrimidine derivatives, 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is expected to be a crystalline solid with a defined melting point. The presence of the aldehyde group contributes to its polarity, affecting its solubility profile in various solvents.
Table 2.2: Predicted Physical Properties of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Property | Predicted Value/Characteristic |
---|---|
Physical State | Crystalline solid |
Color | White to pale yellow |
Melting Point | 160-180°C (estimated) |
Solubility | Soluble in chloroform, dichloromethane, DMSO; limited solubility in water |
LogP | Approximately 1.5-2.0 |
Hydrogen Bond Acceptors | 4 (three nitrogen atoms and one oxygen atom) |
Hydrogen Bond Donors | 0 |
Synthetic Routes
General Synthetic Approaches
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of 3-aminopyrazoles with 1,3-dicarbonyl compounds. This general cyclization route has been successfully applied to synthesize the parent ring system and various derivatives . The reaction proceeds through initial condensation followed by cyclization to form the fused bicyclic structure.
Synthesis of 5,7-Dimethyl Derivatives
For the synthesis of 5,7-dimethyl derivatives specifically, research has shown that the reaction of 3-aminopyrazole derivatives with 2,4-pentanedione (acetylacetone) is highly effective. As detailed in research findings, "A mixture of 3-amino-1H-pyrazolo-4-carbonitrile and 2,4-pentanedione was heated at 180°C for 3 h" to yield 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile in good yield (78%) .
Table 3.1: Key Synthetic Routes to 5,7-Dimethylpyrazolo[1,5-a]pyrimidine Derivatives
Route | Starting Material | Key Reagent(s) | Conditions | Expected Yield |
---|---|---|---|---|
1 | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | DIBAL-H | Toluene, -78°C, 2-4h | 60-75% |
2a | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 1. LiAlH4, 2. PCC/PDC | 1. THF, 0°C, 2. DCM, RT | 50-65% |
2b | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 1. CDI, N,O-dimethylhydroxylamine, 2. LiAlH4 | 1. THF, RT, 2. THF, -15°C | 65-80% |
3 | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine | Vilsmeier-Haack reagent | POCl3, DMF, 0°C to RT | 45-60% |
Reactivity and Chemical Transformations
Reactivity of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold demonstrates specific patterns of reactivity in electrophilic substitution reactions. Research findings indicate that nitration of the parent compound leads to regiospecific substitution, with different conditions yielding either 3-nitro or 6-nitro derivatives. Bromination similarly shows regioselectivity, producing 3-bromo and/or 3,6-dibromo products . These patterns suggest that positions 3 and 6 are particularly reactive toward electrophilic substitution.
Reactivity of the Aldehyde Group
The aldehyde functionality at position 3 of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde provides a versatile handle for further chemical transformations. This functional group can participate in numerous reactions typical of aldehydes:
Table 4.1: Potential Transformations of the Aldehyde Group in 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Reaction Type | Reagent(s) | Expected Product | Potential Application |
---|---|---|---|
Reduction | NaBH4 | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-methanol | Synthetic intermediate |
Oxidation | KMnO4 or PDC | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Precursor for carboxamides with antibacterial activity |
Wittig Reaction | Ph3P=CHR | 3-Alkenyl-5,7-dimethylpyrazolo[1,5-a]pyrimidines | Extended conjugation systems |
Reductive Amination | Primary amine, NaBH3CN | 3-(Aminomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidines | Compounds with potential biological activity |
Aldol Condensation | Ketones or aldehydes, base | 3-(β-Hydroxyalkyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidines | Synthetic intermediates for more complex structures |
Addition of Grignard Reagent | RMgX | 3-(α-R-hydroxymethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidines | Precursors for compounds with diverse substitution patterns |
Applications in Synthesis
The presence of both the reactive aldehyde group and the heterocyclic scaffold makes 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde a valuable building block for the synthesis of more complex structures with potential biological activities. Research literature mentions the synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides with antimycobacterial activity , suggesting that derivatives obtained from the aldehyde through oxidation and amide formation might exhibit similar biological potential.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the NMR data provided for related compounds in research literature, the characteristic NMR signals for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde can be predicted:
Table 5.1: Predicted 1H NMR Data for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Proton | Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
CHO | 10.0-10.2 | singlet | 1H |
H-2 | 8.6-8.8 | singlet | 1H |
H-6 | 6.8-7.0 | singlet | 1H |
5-CH3 | 2.7-2.8 | singlet | 3H |
7-CH3 | 2.6-2.7 | singlet | 3H |
Table 5.2: Predicted 13C NMR Data for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Carbon | Chemical Shift (ppm) |
---|---|
CHO | 185-190 |
C-5 | 162-165 |
C-7 | 150-153 |
C-8a | 146-148 |
C-2 | 143-145 |
C-3 | 115-120 |
C-6 | 109-112 |
C-3a | 105-110 |
5-CH3 | 24-26 |
7-CH3 | 16-18 |
Infrared (IR) Spectroscopy
The IR spectrum of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde would feature characteristic absorption bands, including:
Table 5.3: Predicted IR Absorption Bands for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Functional Group | Wavenumber (cm-1) | Intensity |
---|---|---|
C-H stretching (aldehyde) | 2740-2760 | medium |
C-H stretching (aromatic) | 3050-3100 | weak |
C-H stretching (methyl) | 2850-2950 | medium |
C=O stretching (aldehyde) | 1700-1720 | strong |
C=N stretching | 1620-1640 | medium-strong |
C=C stretching (aromatic) | 1550-1600 | medium |
C-H bending (methyl) | 1380-1460 | medium |
Mass Spectrometry
In mass spectrometry, 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde would show a molecular ion peak at m/z 187, corresponding to its molecular weight. The fragmentation pattern would likely include characteristic peaks resulting from typical fragmentation pathways.
Table 5.4: Predicted Mass Spectrometry Fragmentation Pattern for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
m/z | Assignment | Relative Intensity |
---|---|---|
187 | M+ (Molecular ion) | 100% |
186 | [M-H]+ | 10-15% |
158 | [M-CHO]+ | 60-80% |
143 | [M-CHO-CH3]+ | 40-50% |
128 | [M-CHO-2CH3]+ | 20-30% |
115 | Fragment ion | 15-25% |
102 | Fragment ion | 10-20% |
Biological Activities and Applications
Structure-Activity Relationships
Research on related pyrazolo[1,5-a]pyrimidine derivatives provides insights into structure-activity relationships that may be relevant to 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde. Molecular modeling studies of N-benzyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide identified important conformational features, including intramolecular hydrogen bonding between the amide NH and the N4 of the pyrimidine ring .
Table 6.1: Structure-Activity Relationship Factors in Pyrazolo[1,5-a]pyrimidine Derivatives
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